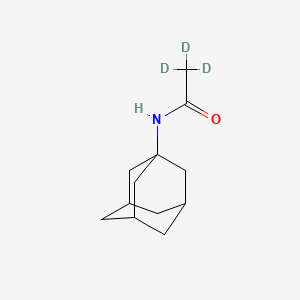

N-乙酰-d3金刚烷胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Acetyl-d3 Adamantamine” is a deuterium-labeled version of N-Acetyl Adamantamine . It is a stable isotope and is often used as a tracer for quantitation during the drug development process . The molecular formula of “N-Acetyl-d3 Adamantamine” is C12H16D3NO .

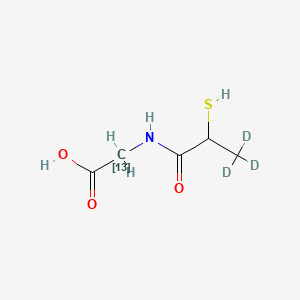

Molecular Structure Analysis

The molecular structure of “N-Acetyl-d3 Adamantamine” is represented by the molecular formula C12H19NO . The InChI representation of the molecule is InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 . The molecule has a molecular weight of 196.30 g/mol .

Physical And Chemical Properties Analysis

“N-Acetyl-d3 Adamantamine” has a molecular weight of 196.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the molecule is 196.165494467 g/mol . The Topological Polar Surface Area of the molecule is 29.1 Ų . The molecule has a Heavy Atom Count of 14 .

科学研究应用

N-Acetyl-d3 Adamantamine: Scientific Research Applications

Antioxidant Research: N-Acetyl-d3 Adamantamine has been studied for its potential health benefits as part of a novel combination with glutathione and vitamin D3. Research suggests that this combination can be absorbed effectively and may offer multiple health benefits by addressing chronic oxidative stress, which is linked to age-related diseases and degenerative syndromes .

Nutraceutical Applications: The cooperative effects of N-Acetyl-d3 Adamantamine with other compounds like vitamin D3 and glutathione outline the possibility of developing alternative nutraceutical approaches to combat oxidative stress and its associated conditions .

Bioavailability Studies: The bioavailability and biodistribution of N-Acetyl-d3 Adamantamine in combination with other antioxidants have been evaluated using 3D models that mimic the intestinal barrier. This research is crucial for understanding how the compound is absorbed and utilized in the body .

Proteomics Research: As a labeled metabolite of Adamantamine, N-Acetyl-d3 Adamantamine is used in proteomics research to study protein interactions and functions. Its precise molecular formula allows for accurate tracking in biochemical assays .

作用机制

Target of Action

N-Acetyl-d3 Adamantamine, a deuterium-labeled variant of Amantadine , primarily targets several proteins and receptors in the body. The most plausible primary targets include aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Other targets such as NMDA receptors, 5-HT3 receptors, and potassium channels could also play a role to a lesser extent .

Mode of Action

The mode of action of N-Acetyl-d3 Adamantamine is complex and multifaceted. It appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects . The compound’s interaction with its targets leads to changes in neurotransmitter levels and receptor activity, which can influence various physiological processes.

Pharmacokinetics

The pharmacokinetics of N-Acetyl-d3 Adamantamine, like its parent compound Amantadine, involves absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of N-Acetyl-d3 Adamantamine’s action are primarily observed in the nervous system due to its influence on neurotransmitter systems. It can potentially alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions .

属性

IUPAC Name |

N-(1-adamantyl)-2,2,2-trideuterioacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVXYGJCDZPKGV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-d3 Adamantamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)